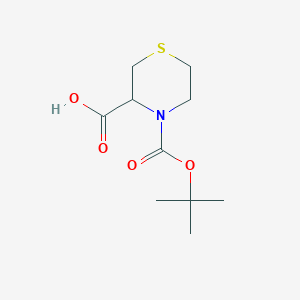

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373573 | |

| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128453-98-5 | |

| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128453-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, a valuable constrained amino acid analog for drug discovery and development. The document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. It details the strategic importance of this scaffold, elucidates the synthetic pathway from L-cysteine, and provides scientifically grounded, step-by-step protocols for its preparation. The guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of Constrained Amino Acids in Drug Design

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Constrained amino acids, which possess restricted conformational flexibility, have emerged as powerful tools in achieving these goals. By incorporating these rigid scaffolds into peptide-based therapeutics or small molecule drugs, it is possible to pre-organize the molecule into a bioactive conformation, thereby increasing its binding affinity for the target protein.[1][2] Furthermore, the unnatural structure of these amino acids often confers resistance to proteolytic degradation, prolonging their in vivo half-life.

This compound is a prime example of such a constrained scaffold. The thiomorpholine ring system, a sulfur-containing analog of morpholine, introduces a unique three-dimensional geometry that can be exploited to probe the binding pockets of various biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule suitable for peptide synthesis and other organic transformations, making it a versatile building block in medicinal chemistry.[1] Its applications span the development of novel therapeutics for neurological disorders and as a modulator of various enzymes.[1] This guide will provide a detailed exposition of a reliable synthetic route to this valuable compound.

Synthetic Strategy: A Two-Step Approach from L-Cysteine

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available and chiral amino acid, L-cysteine. The overall strategy involves:

-

Synthesis of the Thiomorpholine Ring: Formation of the core heterocyclic structure via S-alkylation of L-cysteine followed by intramolecular cyclization.

-

N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of the thiomorpholine ring.

This approach is logical and efficient, utilizing a cost-effective starting material and employing well-established chemical transformations.

Logical Flow of the Synthetic Pathway

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Thiomorpholine-3-carboxylic acid from L-Cysteine

The initial step involves the formation of the thiomorpholine ring. This is achieved by reacting L-cysteine with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane, under basic conditions. The reaction proceeds via an initial S-alkylation to form S-(2-haloethyl)-L-cysteine, which then undergoes an intramolecular nucleophilic substitution, where the amino group displaces the halide to form the six-membered thiomorpholine ring.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Boc-thiomorpholine-3-carboxylic acid

This guide provides a comprehensive overview of the essential physicochemical properties of Boc-thiomorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics that are critical for the application of this versatile building block in medicinal and agricultural chemistry.

Introduction: A Versatile Scaffold in Modern Synthesis

Boc-thiomorpholine-3-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention as a valuable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its structure, which combines a thiomorpholine ring, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity. The presence of the sulfur atom in the thiomorpholine ring is of particular interest for introducing sulfur into molecular frameworks, a common strategy in the design of novel therapeutic agents. This guide will provide a detailed examination of its key physicochemical properties, offering both established data and validated protocols for their determination.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure and basic chemical descriptors. Boc-thiomorpholine-3-carboxylic acid exists as two enantiomers, the (R)- and (S)-isomers, due to the chiral center at the C3 position of the thiomorpholine ring.

| Property | Value | Source(s) |

| IUPAC Name | 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid | |

| Molecular Formula | C₁₀H₁₇NO₄S | [2] |

| Molecular Weight | 247.31 g/mol | [2] |

| Appearance | White to off-white solid | |

| CAS Number (R)-isomer | 114525-81-4 | [2] |

| CAS Number (S)-isomer | 1187929-84-5 | |

| Purity (Typical) | ≥ 97% |

The Boc protecting group on the nitrogen atom enhances the compound's stability and allows for controlled reactions in peptide synthesis and other organic transformations.

Core Physicochemical Properties

The utility of Boc-thiomorpholine-3-carboxylic acid in synthetic applications is directly influenced by its physicochemical properties. These parameters govern its behavior in different solvent systems, its reactivity, and its suitability for various analytical techniques.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Experimentally Determined Melting Point of (R)-isomer: 145-146 °C[3]

The determination of a melting point is a fundamental technique in organic chemistry to assess purity. A sharp melting range (typically 0.5-1.0 °C) indicates high purity, while a broad range suggests the presence of impurities.

Solubility

The OECD Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[4][5][6] The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. This parameter is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and behavior in biological systems.

Predicted pKa: 3.53 ± 0.20[3]

This predicted value is in the expected range for a carboxylic acid.

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[7][8][9]

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The shake-flask method is the traditional and most reliable method for determining LogP values.[2][3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Boc-thiomorpholine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expected signals include a singlet for the nine protons of the Boc group, and multiplets for the protons of the thiomorpholine ring and the alpha-proton adjacent to the carboxylic acid. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Characteristic signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the thiomorpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for Boc-thiomorpholine-3-carboxylic acid include:

| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | [7][10] |

| C=O (Carboxylic Acid) | 1760-1690 | Strong | [7][10] |

| C=O (Boc Group) | ~1690 | Strong | |

| C-O (Carboxylic Acid) | 1320-1210 | Medium | [7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The protonated molecule [M+H]⁺ would be expected at m/z 248.08, and characteristic fragmentation would involve the loss of the Boc group.[11][12][13][14]

Synthesis and Purification

The synthesis of Boc-thiomorpholine-3-carboxylic acid typically involves the protection of the secondary amine of thiomorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[15][16][17] The purity of the final product can be assessed by measuring its melting point and by chiral HPLC to determine the enantiomeric excess.[18][19]

Applications in Research and Development

Boc-thiomorpholine-3-carboxylic acid is a valuable building block in several areas:

-

Peptide Synthesis: The Boc-protected amine and the carboxylic acid functionality make it an ideal component for the synthesis of peptidomimetics and other modified peptides.[1]

-

Drug Discovery: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drugs targeting a range of therapeutic areas.[20]

-

Agrochemicals: The thiomorpholine scaffold is found in some agrochemicals, and this compound can be used in the development of new crop protection agents.

Conclusion

Boc-thiomorpholine-3-carboxylic acid possesses a unique combination of structural features and physicochemical properties that make it a highly valuable tool for synthetic chemists. This guide has provided a detailed overview of its key characteristics, including both experimentally determined data and established protocols for their measurement. A thorough understanding of these properties is essential for the effective utilization of this compound in the design and synthesis of new and innovative molecules for a wide range of applications.

References

-

Chem-Impex. (n.d.). R-4-Boc-thiomorpholine-3-carboxylic acid. Retrieved from [Link]

- GHS - Sixth revised edition. (n.d.). (R)-4-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID (CAS No. 114525-81-4) SDS.

- Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(31), 6785-6795.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Clarion University. (n.d.). Determination of Melting Point.

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Suresh, C. H., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.

- University of Massachusetts Lowell. (n.d.). Experiment 1 - Melting Points.

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

- OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.

- Suresh, C. H., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of mass spectrometry, 43(11), 1546-1556.

- Suresh, C. H., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry, 26(22), 2591-2600.

- Agroscope. (2020).

- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Purification of Boc-Glycine Derivatives. Retrieved from a company technical support document.

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(19), 5637-5654.

- Armstrong, D. W., et al. (2018). Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4725-4735.

- Suresh, C. H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry, 24(11), 1573-1582.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

- Farkas, E., & Gergely, A. (1993). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.

- Martins, F. G., et al. (2013).

- Royal Society of Chemistry. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils.

- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized....

- ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled....

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Meloun, M., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

-

Chem-Impex. (n.d.). R-4-Boc-thiomorpholine-3-carboxylic acid. Retrieved from [Link]

- MDPI. (n.d.).

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

-

Chem-Impex. (n.d.). R-Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

- ResearchGate. (n.d.). 8.

- Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.

-

PubChem. (n.d.). Thiomorpholine-3-carboxylate. Retrieved from [Link]

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.

- Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- Science of Synthesis. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. oecd.org [oecd.org]

- 3. enfo.hu [enfo.hu]

- 4. filab.fr [filab.fr]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. oecd.org [oecd.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 17. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid: A Constrained Analog for Advanced Peptide Therapeutics

Abstract

The therapeutic application of native peptides is often hindered by their inherent conformational flexibility, leading to poor metabolic stability and reduced binding affinity. This guide provides an in-depth technical overview of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, a non-canonical, constrained amino acid analog designed to overcome these limitations. By introducing a rigid thiomorpholine scaffold into a peptide backbone, this building block pre-organizes the peptide into a bioactive conformation, thereby enhancing its therapeutic potential. We will explore the foundational principles of conformational constraint, the specific physicochemical properties of this analog, its applications in drug discovery, and a detailed, field-proven protocol for its incorporation into novel peptide structures via solid-phase synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies.

The Rationale for Conformational Constraint in Peptide Drug Design

The Limitations of Linear Peptides

Natural peptides, while capable of highly specific interactions, often fail as drug candidates due to two primary weaknesses: rapid degradation by proteases and high conformational flexibility.[1][2] In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers represent the "bioactive" shape required for binding to a biological target. This inherent flexibility compromises binding affinity due to the high entropic cost associated with "locking" the peptide into its active form upon target engagement.[3]

The "Pre-organization" Principle: A Strategy for Enhanced Affinity

The core strategy behind using constrained amino acid analogs is to pre-organize the peptide into a conformation that is closer to its receptor-bound state.[1] By reducing the number of available conformations, the entropic penalty for binding is significantly lowered, which can lead to a dramatic increase in binding affinity and potency.[3][4] this compound achieves this by replacing a standard amino acid with a rigid heterocyclic ring system, effectively locking a segment of the peptide backbone.

Key Advantages of Constrained Analogs

Incorporating constrained analogs like this compound into a peptide therapeutic can confer several critical advantages:

-

Enhanced Metabolic Stability: The non-natural, sterically hindered structure is resistant to cleavage by endogenous proteases, extending the in-vivo half-life of the drug.[1]

-

Increased Binding Affinity and Selectivity: Pre-organization of the pharmacophore leads to higher potency and can improve selectivity by disfavoring binding to off-targets.[1][3]

-

Improved Pharmacokinetic Profiles: The unique physicochemical properties of the analog can be used to fine-tune lipophilicity and cell permeability.[1]

Physicochemical Profile of this compound

Chemical Identity and Core Properties

This compound is a chiral building block valued for its dual functionality: the Boc-protected amine allows for standard peptide coupling, while the thiomorpholine ring provides the conformational constraint.[5] The presence of the sulfur atom also introduces a unique chemical handle compared to its morpholine counterpart.[5][6]

Caption: The principle of pre-organization for enhanced receptor binding.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of this compound make it a valuable tool for innovating beyond traditional peptide therapeutics. [5]

-

Peptidomimetics: It is a foundational building block for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. [5][7]Its incorporation can transform a biologically active but therapeutically unviable peptide into a promising drug candidate.

-

Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules due to their large, flat interfaces. [2]Constrained peptides containing this analog can be designed to replicate the binding motif of one of the protein partners, effectively acting as potent and specific PPI inhibitors.

-

Pharmaceutical Development: This analog has been successfully utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cardiovascular conditions. [5][6][8]

Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this analog is through automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). [9][10]The Boc-protected amine on the thiomorpholine ring is orthogonal to the Fmoc protection strategy used for the peptide's N-terminus, allowing for seamless integration. [11]

Caption: Workflow for incorporating the constrained analog using Fmoc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling this compound onto a growing peptide chain attached to a solid-phase resin.

Prerequisites:

-

Peptide synthesis vessel containing resin-bound peptide with a free N-terminal amine.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Reagents: 20% (v/v) piperidine in DMF, this compound, coupling activator (e.g., HBTU), base (e.g., N,N-Diisopropylethylamine, DIPEA).

Methodology:

-

Resin Swelling: Swell the resin in DCM for 20 minutes, followed by washing with DMF (3x). This is critical for ensuring reagent access to all reaction sites on the polymer bead.

-

Fmoc-Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

-

Causality: The piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group from the N-terminus of the growing peptide, exposing a free amine for the next coupling step. [12]The two-step process ensures complete removal.

-

-

Washing: Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Wash with DMF (5x).

-

Wash with IPA (3x).

-

Wash with DMF (3x).

-

-

Coupling Reaction:

-

In a separate vial, pre-activate the amino acid. Dissolve 4 equivalents of this compound and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. Allow to activate for 2-3 minutes.

-

Causality: HBTU is a standard coupling reagent that converts the carboxylic acid into a highly reactive acylisourea ester, which is susceptible to nucleophilic attack by the peptide's free amine. [12]DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Confirmation (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling with no remaining free amines. A positive result (blue beads) indicates incomplete coupling, and Step 4 should be repeated ("double coupling"). This step is a self-validating checkpoint for the protocol's success.

-

Continuation: The resin is now ready for the deprotection step of the next amino acid in the sequence.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for rational drug design. By enabling the synthesis of conformationally constrained peptides, it provides a direct and powerful method to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. [1][5]Its straightforward incorporation via standard SPPS protocols allows researchers to systematically explore the conformational space of peptide leads, accelerating the development of next-generation peptidomimetic drugs capable of addressing challenging biological targets.

References

-

PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]

-

Głowacki, P., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]

-

Ito, Y., & Passioura, T. (2019). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]

-

D'Souza, C., et al. (2021). Constrained Peptides in Drug Discovery and Development. Request PDF on ResearchGate. Retrieved from [Link]

-

CentAUR. (2019). Synthetic studies on Thiomorpholinones for the application in peptide coupling. Retrieved from [Link]

-

Gelmi, M. L., et al. (2018). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ChemSrc. (n.d.). (R)-4-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID (CAS No. 114525-81-4) SDS. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(tert-butoxy)carbonyl]-3-methylmorpholine-3-carboxylic acid. Retrieved from [Link]

-

Lee, H. J., et al. (2004). Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. PubMed. Retrieved from [Link]

-

Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Burlakoti, R. R., & D'Souza, C. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical conformational analysis of peptides. Retrieved from [Link]

-

Li, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. Retrieved from [Link]

-

AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the investigation of the bioactive conformation of peptides active at the micro-opioid receptor. Retrieved from [Link]

-

Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. Retrieved from [Link]

-

Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. jchemrev.com [jchemrev.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

biological activity of thiomorpholine carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of Thiomorpholine Carboxylic Acid Derivatives

Introduction

1.1. The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

In the field of drug discovery, "privileged scaffolds" refer to molecular frameworks that can bind to various biological targets with high affinity, making them versatile starting points for developing new drugs.[1] The thiomorpholine moiety, a six-membered saturated heterocycle containing sulfur and nitrogen, has gained recognition as such a privileged scaffold.[1][2] Replacing the oxygen in the well-known morpholine ring with a sulfur atom significantly alters the molecule's physicochemical properties.[1][3] This change affects its size, lipophilicity, and metabolic stability, which can be strategically used in drug design.[1][4] The sulfur atom can also exist in different oxidation states (sulfide, sulfoxide, and sulfone), which further expands the chemical possibilities for fine-tuning a drug candidate's properties.[2]

The carboxylic acid group provides a convenient point for chemical modifications, enabling the synthesis of a wide range of derivatives.[5] This versatility has established thiomorpholine and its derivatives as valuable tools in the medicinal chemist's arsenal.[1][3]

1.2. Physicochemical Properties of Thiomorpholine Carboxylic Acid Derivatives

The substitution of oxygen with sulfur in the morpholine ring to form thiomorpholine leads to increased lipophilicity. This property can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The flexible conformation of the thiomorpholine ring and its ability to act as a hydrogen bond acceptor are key to its successful integration into a variety of biologically active molecules.[1][3]

1.3. Overview of Biological Activities

Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including:

This guide will delve into the core biological activities of thiomorpholine carboxylic acid derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Anticancer Activity

Thiomorpholine derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell growth and survival.[1][4]

2.1. Mechanisms of Action

-

Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation and survival. Its dysregulation is a common feature in many cancers, making it a prime target for cancer therapy.[1][4] Certain thiomorpholine derivatives have been investigated for their potential to inhibit this pathway.[4]

2.2. Notable Derivatives and Cytotoxic Activity

A study on N-azole substituted thiomorpholine derivatives identified a thiazolyl thiomorpholine with a chloro substituent on the aromatic ring as a potent lead molecule for cytotoxic activity against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 10.1 and 30.0 µM, respectively.[10]

2.3. Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiomorpholine carboxylic acid derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Thiomorpholine derivatives have been investigated for their antibacterial and antifungal properties.[6]

3.1. Antibacterial Activity

The antibacterial activity of newly synthesized 4-thiomorpholin-4-ylbenzohydrazide derivatives has been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[6] Some thiomorpholine derivatives have also shown potent activity against Mycobacterium tuberculosis.[11] For instance, two derivatives, 7f and 7p, were identified as highly potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL.[11]

3.2. Antifungal Activity

The same 4-thiomorpholin-4-ylbenzohydrazide derivatives were also evaluated for their antifungal activity against Aspergillus niger and Candida albicans.[6]

3.3. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the thiomorpholine carboxylic acid derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antiviral Activity

The thiomorpholine scaffold has been incorporated into molecules with potential antiviral activity. For instance, some derivatives have been explored as inhibitors of enzymes crucial for viral replication.[3]

Neuroprotective Effects

There is growing interest in the potential of thiomorpholine derivatives in the treatment of neurodegenerative diseases.[7][8] Their mechanism of action may involve the inhibition of key enzymes implicated in these disorders.

5.1. Enzyme Inhibition in Neurodegenerative Diseases

Morpholine and by extension, thiomorpholine derivatives, are being investigated as inhibitors of enzymes such as cholinesterases (implicated in Alzheimer's disease) and monoamine oxidases (relevant to Parkinson's disease).[7][8][12]

Enzyme Inhibition

The ability of thiomorpholine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

6.1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a vital role in glucose metabolism by deactivating incretin hormones.[4] Inhibition of DPP-IV is a recognized therapeutic approach for managing type 2 diabetes.[3][4] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[3][4]

Synthesis of Thiomorpholine Carboxylic Acid Derivatives

The synthesis of thiomorpholine derivatives can be achieved through various chemical reactions. A common approach involves the reaction of cysteamine with an alkene equivalent, followed by intramolecular cyclization.[5] The carboxylic acid group can then be further modified to create a diverse library of compounds.[5]

7.1. General Synthetic Strategy

A general method for synthesizing 4-thiomorpholin-4-ylbenzohydrazide derivatives starts with the nucleophilic substitution reaction between thiomorpholine and p-chlorobenzonitrile.[6] The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to an acyl chloride.[6] Treatment with hydrazine hydrate yields the benzohydrazide, which can be further reacted with various heterocyclic compounds to produce the final derivatives.[6]

Future Perspectives and Drug Development

The thiomorpholine scaffold is a promising platform for the development of new therapeutic agents.[1][2] Its favorable physicochemical properties and synthetic accessibility have enabled the creation of a wide range of biologically active compounds with potential applications in various diseases.[1][4] Future research will likely focus on optimizing the structure of these derivatives to enhance their efficacy, selectivity, and pharmacokinetic profiles.

Diagrams

General Workflow for In Vitro Anticancer Drug Screening

Caption: Workflow for evaluating the in vitro anticancer activity of thiomorpholine derivatives using the MTT assay.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

References

- Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv

- Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry - Benchchem. (URL: _)

- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry - Benchchem. (URL: )

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

- (PDF)

- Thiomorpholine-2-carboxylic acid | 134676-66-7 - Benchchem. (URL: )

- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry - Benchchem. (URL: )

- New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed. (URL: )

- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Public

- Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (URL: )

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: )

- (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis - Amanote Research. (URL: )

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: )

- R-Thiomorpholine-3-carboxylic acid - Chem-Impex. (URL: )

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (URL: )

- Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed. (URL: )

- Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine deriv

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. (URL: )

- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed - NIH. (URL: )

- Thiomorpholine - Wikipedia. (URL: )

- Thiomorpholine | C4H9NS | CID 67164 - PubChem - NIH. (URL: )

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (URL: )

- Thiomorpholine-3-carboxylic acid hydrochloride, CAS 96612-95-2 | SCBT. (URL: )

- Biological activities of morpholine derivatives and molecular targets involved.

- Synthesis and Bioactivity of Thiocarboxylic A and Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

structural analysis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid

An In-depth Technical Guide on the Core Structural Analysis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid

Abstract: this compound is a chiral heterocyclic building block of substantial interest in pharmaceutical and agrochemical research.[1] Its utility as a constrained amino acid analogue in peptide synthesis and medicinal chemistry necessitates a definitive understanding of its structural characteristics.[1] The interplay between the thiomorpholine ring conformation, the stereochemistry at the C3 position, and the orientation of the bulky tert-Butoxycarbonyl (Boc) protecting group dictates its interaction with biological targets. This technical guide provides a comprehensive, methodology-focused exploration of the essential analytical techniques required for the complete structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to ensure a robust and verifiable structural assignment.

Introduction: The Thiomorpholine Scaffold in Modern Chemistry

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry.[2] Replacing the oxygen of a morpholine ring with sulfur alters key physicochemical properties such as size, lipophilicity, and hydrogen bonding capacity, offering unique advantages in drug design.[2] The title compound, this compound, leverages this core, functionalizing it with a carboxylic acid for peptide coupling and a Boc group for amine protection, making it a versatile tool for synthetic chemists.[1][3] A precise structural characterization is the foundational step for any rational design program utilizing this building block.

Foundational Analysis: Identity and Purity Confirmation via LC-MS

Causality: Before committing resources to extensive structural studies, it is imperative to confirm the molecular identity and assess the purity of the material. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive method for this initial validation. It separates the target compound from potential impurities (e.g., starting materials, by-products) and provides a highly accurate mass measurement that corroborates the expected molecular formula.

Protocol: LC-MS Purity and Mass Verification

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

-

HPLC Configuration:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting gradient is 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm & 254 nm.

-

-

Mass Spectrometry (Electrospray Ionization - ESI):

-

Ionization Mode: Analyze in both positive and negative ion modes. The carboxylic acid makes it particularly sensitive to detection in negative ion mode ([M-H]⁻).

-

Mass Range: Scan m/z from 100 to 500.

-

Expected Molecular Weight: The molecular formula C₁₀H₁₇NO₄S gives a molecular weight of 247.31 g/mol .[1][4]

-

Data Presentation: Expected Mass Ions

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecule | 248.09 |

| [M+Na]⁺ | Sodium Adduct | 270.07 |

| [M-H]⁻ | Deprotonated Molecule | 246.08 |

Trustworthiness: A successful result is a single, sharp peak in the HPLC chromatogram with a corresponding mass spectrum showing the expected m/z values. This self-validating system confirms both purity and identity in a single run.

Covalent Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the covalent framework of a molecule in solution. A suite of 1D and 2D experiments is required for an unambiguous assignment of all proton and carbon signals.

¹H NMR: Proton Environment Mapping

Causality: ¹H NMR provides direct information on the chemical environment of every proton, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The electronegativity of the adjacent nitrogen and sulfur atoms significantly influences the chemical shifts of the ring protons.[5]

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[5]

-

Acquisition: Use a spectrometer of 400 MHz or higher. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[6]

Data Presentation: Predicted ¹H NMR Assignments

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc Group (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent methyl protons with no adjacent protons. |

| Thiomorpholine Ring Protons | ~2.7 - 4.5 | Multiplets (m) | 7H | Protons are diastereotopic and conformationally complex, leading to overlapping multiplets. Protons adjacent to N are typically further downfield than those adjacent to S.[5][7] |

| Carboxylic Acid (-COOH) | ~10 - 12 (variable) | Broad Singlet (br s) | 1H | Acidic proton, often broad and its shift is concentration-dependent. |

¹³C NMR: Carbon Skeleton Analysis

Causality: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule. This is essential for confirming the total carbon count and identifying key functional groups like carbonyls and the quaternary carbon of the Boc group.

Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[5][6]

Data Presentation: Predicted ¹³C NMR Assignments

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc Methyls (-C H₃) | ~28 | Standard chemical shift for tert-butyl methyl carbons. |

| Thiomorpholine Ring Carbons (-CH₂-, -CH-) | ~25 - 55 | Range for sp³ carbons adjacent to heteroatoms.[7][8] |

| Boc Quaternary (-C (CH₃)₃) | ~80 | Characteristic shift for the quaternary carbon of a Boc group. |

| Boc Carbonyl (-C =O) | ~155 | Typical range for a carbamate carbonyl. |

| Carboxylic Acid Carbonyl (-C OOH) | ~175 | Carboxylic acid carbonyls are characteristically far downfield. |

2D NMR and Structural Assembly Workflow

Causality: The signals for the seven thiomorpholine ring protons are complex and overlapping. 2D NMR is not optional; it is essential for definitive assignment.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing one to "walk" around the thiomorpholine ring from one proton to its neighbors.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹H-¹³C), providing unambiguous carbon assignments based on the proton assignments.

Mandatory Visualization: NMR Structural Elucidation Workflow

Caption: Workflow integrating 1D and 2D NMR for covalent structure verification.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Causality: While NMR defines the structure in solution, X-ray crystallography provides an atomic-resolution snapshot of the molecule in the solid state.[9] It is the gold-standard technique for unambiguously determining absolute stereochemistry, bond lengths, bond angles, and the preferred molecular conformation without any ambiguity.[10][11]

Protocol: X-ray Crystallography Workflow

-

Crystal Growth: This is the most critical and often challenging step.

-

Method: Slow evaporation of a solution of the compound is a common starting point.

-

Solvent Screening: Test a range of solvents (e.g., ethyl acetate, chloroform, isopropanol) and solvent/anti-solvent pairs (e.g., chloroform/hexane) to find conditions that yield single, diffraction-quality crystals.

-

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a collimated X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of spots.[9]

-

Structure Solution and Refinement:

-

The diffraction pattern is mathematically processed to generate an electron density map.[10]

-

The known covalent structure (from NMR) is fitted into this map.

-

The model is refined to achieve the best possible fit with the experimental data.

-

Key Insights Gained:

-

Absolute Stereochemistry: Confirms the (R) or (S) configuration at the C3 chiral center.

-

Ring Conformation: Will definitively show the thiomorpholine ring in its lowest energy solid-state conformation, which is expected to be a chair form.[7]

-

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds formed by the carboxylic acid group.

Complementary Analysis: Computational Modeling

Causality: Computational modeling serves as a powerful complementary tool. It allows for the theoretical prediction of structural and spectroscopic properties, which can be used to validate experimental findings and provide deeper insight into the molecule's behavior.[12]

Applications:

-

Conformational Analysis: DFT (Density Functional Theory) calculations can determine the relative energies of different ring conformations (e.g., chair vs. boat), corroborating the findings from X-ray crystallography.[7]

-

NMR Prediction: Theoretical calculation of NMR chemical shifts can aid in the assignment of complex experimental spectra.

-

Electronic Properties: Visualization of molecular orbitals can provide insights into the molecule's reactivity and potential interaction points.

Mandatory Visualization: Interplay of Analytical Methodologies

Caption: Logical flow showing the synergy between experimental and computational methods.

Conclusion

The structural elucidation of this compound is a sequential and synergistic process. It begins with foundational LC-MS to ensure sample integrity, proceeds to comprehensive 1D and 2D NMR analysis to define the covalent framework, and culminates in X-ray crystallography for unambiguous determination of its three-dimensional architecture. Each step provides a layer of data that validates the previous one. Supported by computational modeling, this rigorous, multi-technique approach provides the high-fidelity structural understanding required for the confident application of this important molecule in advanced drug discovery and development programs.

References

- A Comparative Spectroscopic Analysis of Morpholine and Thiomorpholine. Benchchem.

- This compound 1,1-dioxide. Sigma-Aldrich.

- Dual protection of amino functions involving Boc. RSC Publishing. 2013-07-17.

- a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... ResearchGate.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

- (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537. PubChem.

- spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues. Benchchem.

- Thiomorpholine. NIST WebBook.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. 2022-08-04.

- R-4-Boc-thiomorpholine-3-carboxylic acid. Chem-Impex.

- Thiomorpholine(123-90-0) 13C NMR spectrum. ChemicalBook.

- Thiomorpholine | C4H9NS | CID 67164. PubChem.

- Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. 2019-02-15.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. 2022-08-04.

- (R)-4-BOC-THIOMORPHOLINE-3-CARBOXYLIC ACID (CAS No. 114525-81-4) SDS.

- This compound CAS NO.128453-98-5.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. 2025-02-23.

- 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5. PubChem.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. 2022-05-19.

- (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | 114525-81-4. J&K Scientific LLC.

- 869681-70-9|(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. BLDpharm.

- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. Benchchem.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. 2022-08-04.

- Protein X-ray Crystallography & Protein Structure Determination.

- Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- x Ray crystallography. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of Boc-thiomorpholine-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-Thiomorpholine-3-Carboxylic Acid

Introduction

Boc-thiomorpholine-3-carboxylic acid is a pivotal chiral building block in modern medicinal and agricultural chemistry. Its rigid thiomorpholine scaffold, combined with the versatile carboxylic acid functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural integrity and purity of such intermediates are paramount in multi-step syntheses. Therefore, a comprehensive understanding of its spectroscopic signature is not merely academic; it is a cornerstone of quality control and a prerequisite for reliable downstream applications, from peptide synthesis to the development of novel therapeutics.[1][2]

Molecular Structure and Physicochemical Properties

A thorough characterization begins with the fundamental properties of the molecule. The structure incorporates a saturated six-membered heterocyclic ring containing both sulfur and nitrogen, a carboxylic acid at the C3 position, and a Boc protecting group on the nitrogen atom.

Diagram: 2D Structure of Boc-Thiomorpholine-3-Carboxylic Acid

Caption: 2D chemical structure of Boc-thiomorpholine-3-carboxylic acid.

Table 1: Physicochemical Properties of (R)-4-Boc-thiomorpholine-3-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄S | [1][3] |

| Molecular Weight | 247.31 g/mol | [1][3] |

| CAS Number | 114525-81-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 97% | [1] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For Boc-thiomorpholine-3-carboxylic acid, the spectrum is dominated by the signatures of the carboxylic acid and the Boc protecting group. The carboxylic acid's hydroxyl group engages in strong intermolecular hydrogen bonding, leading to a characteristically broad O-H stretching band that is a primary diagnostic feature.[4]

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[5][6][7] This broadness is a direct consequence of the hydrogen-bonded dimer formation common in carboxylic acids.[5][6]

-

C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ arising from the C-H bonds of the thiomorpholine ring and the tert-butyl group will be superimposed on the broad O-H band.

-

C=O Stretch (Carbonyls): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears as a strong, sharp peak around 1700-1725 cm⁻¹.[8] The carbamate C=O from the Boc group will also present a strong band, usually at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium-to-strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O single bond stretch of the acid.[5]

-

O-H Bend (Carboxylic Acid): Bands in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions are attributable to the O-H bending vibrations.[5]

Table 2: Summary of Expected IR Peaks

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Boc Group | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium-Strong |

| Carboxylic Acid | O-H Bend | 1395 - 1440 | Medium |

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

-

Sample Preparation: Place a small, representative amount (1-2 mg) of the solid Boc-thiomorpholine-3-carboxylic acid directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Background Scan: With no sample on the crystal, run a background scan to record the atmospheric (H₂O, CO₂) and instrument-specific absorbances. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum by applying baseline correction and peak picking algorithms to identify the key absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Trustworthiness: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, and their combined data serve as a self-validating system for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this molecule, the most diagnostic signals are the low-field carboxylic acid proton and the high-field, high-intensity singlet of the Boc group.

Expected Chemical Shifts (δ) and Multiplicities:

-

-COOH (1H): A broad singlet is expected far downfield, typically between δ 10-12 ppm.[9] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.

-

-C(CH₃)₃ (9H): A sharp, intense singlet around δ 1.4-1.5 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

-

Thiomorpholine Ring Protons (7H): The seven protons on the heterocyclic ring will appear as a series of complex multiplets between δ 2.5-4.5 ppm. The exact chemical shifts and coupling patterns depend on the chair conformation of the ring and the stereochemistry at C3.

-

The proton at C3 (alpha to the carboxyl group) will be deshielded and is expected to appear as a multiplet.

-

The protons at C2 and C5 (adjacent to S and N, respectively) will also be in distinct chemical environments, leading to further multiplets.

-

Table 3: Summary of Expected ¹H NMR Signals

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Disappears with D₂O |

| Ring CH (C3) | ~4.0 - 4.5 | Multiplet | 1H | Alpha to COOH |

| Ring CH₂ | 2.5 - 4.0 | Complex Multiplets | 6H | Heterocyclic framework |

| Boc Group (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H | Intense, sharp signal |

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments. The key signals to identify are the two carbonyl carbons (acid and carbamate) and the distinct carbons of the Boc group and the thiomorpholine ring.

Expected Chemical Shifts (δ):

-

-COOH (Carbonyl): The carboxylic acid carbonyl carbon is highly deshielded, appearing in the δ 170-180 ppm range.[6][9]

-

-NCOO- (Boc Carbonyl): The carbamate carbonyl carbon of the Boc group is also deshielded, typically appearing around δ 155 ppm.

-

-C(CH₃)₃ (Quaternary): The quaternary carbon of the Boc group is found around δ 80 ppm.

-

Thiomorpholine Ring Carbons: The four carbons of the ring will resonate between δ 25-60 ppm. The C3 carbon, being attached to the carboxylic acid, will be the most downfield of this group.

-

-C(CH₃)₃ (Methyls): The three equivalent methyl carbons of the Boc group will give a strong signal around δ 28 ppm.

Table 4: Summary of Expected ¹³C NMR Signals

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 180 |

| Boc Carbonyl (-NC OO-) | ~155 |

| Boc Quaternary (-C (CH₃)₃) | ~80 |

| Ring C H (C3) | ~55 - 60 |

| Ring C H₂ | 25 - 55 |

| Boc Methyls (-C(CH₃ )₃) | ~28 |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed to yield a spectrum with singlets for each unique carbon. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Authoritative Grounding: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Furthermore, analysis of the fragmentation patterns offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar nature.

Expected Mass Spectrum (ESI):

-

Molecular Ion: Given the molecular weight of 247.31, in positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 248.3. In negative ion mode (ESI-), the deprotonated ion [M-H]⁻ at m/z 246.3 would be dominant.

-

Key Fragment Ions: The Boc group is notoriously labile in the mass spectrometer. Its fragmentation provides a clear diagnostic pathway.

-

Loss of tert-butyl group: A fragment corresponding to [M - C₄H₉ + H]⁺ at m/z 192.

-

Loss of Boc group: A fragment for [M - Boc + H]⁺ (loss of C₅H₉O₂) at m/z 148, corresponding to the protonated thiomorpholine-3-carboxylic acid core.

-

Loss of CO₂: Decarboxylation can lead to a fragment at [M - CO₂ + H]⁺.

-

Diagram: Plausible ESI+ Fragmentation Pathway

Caption: A potential fragmentation pathway for Boc-thiomorpholine-3-carboxylic acid in ESI+ mode.

Experimental Protocol: Acquiring the Mass Spectrum (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis.

-

LC-MS Analysis: For purity analysis, inject the sample onto a liquid chromatography (LC) system (typically a C18 column) coupled to the mass spectrometer. This separates the target compound from any impurities before it enters the MS.

-

MS Parameter Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected molecular ion. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the m/z of the molecular ion and major fragment ions. Compare the observed mass with the calculated exact mass to confirm the elemental formula.

Workflow for Structural Validation

The combination of these spectroscopic techniques forms a robust, self-validating workflow for the characterization of synthesized Boc-thiomorpholine-3-carboxylic acid.

Diagram: Spectroscopic Characterization Workflow

Caption: A logical workflow for the complete spectroscopic validation of the target compound.

Conclusion

The spectroscopic characterization of Boc-thiomorpholine-3-carboxylic acid is a clear and systematic process. Each technique—IR, NMR, and MS—provides a unique and complementary piece of the structural puzzle. The broad O-H and sharp C=O stretches in the IR confirm the essential functional groups. The distinct ¹H NMR signals for the carboxylic acid and Boc group protons, alongside the detailed carbon map from ¹³C NMR, elucidate the precise molecular framework. Finally, mass spectrometry validates the molecular weight and formula, with fragmentation patterns offering a final layer of structural confirmation. Adherence to this multi-faceted analytical approach ensures the high quality and structural integrity of this vital synthetic intermediate, empowering chemists to proceed with confidence in their research and development endeavors.

References

-

Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

PubChem. Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Thiomorpholine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Smith, B. C. The C=O bond, part III: Carboxylic acids. Spectroscopy, 2018. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles (Wade). Available at: [Link]

-

Thermo Fisher Scientific. (R)-4-Boc-morpholine-3-carboxylic acid, 97%. Available at: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals